molecular formula C16H21N5OS B5722328 4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline

4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline

Cat. No. B5722328
M. Wt: 331.4 g/mol
InChI Key: IANPMQZRAIYIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline, also known as ETTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been tested as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and magnetism. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions in environmental and biological samples.

Mechanism of Action

The mechanism of action of 4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of thymidylate synthase. In vivo studies have shown that this compound can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline is its potential as a new anticancer agent. It has been shown to be effective against a variety of cancer cell lines and has a different mechanism of action compared to other anticancer drugs. However, its use in clinical trials is limited due to its toxicity and lack of selectivity for cancer cells. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline. One area of interest is the development of more selective and less toxic analogs of this compound for use in cancer therapy. Another area of interest is the synthesis of metal complexes using this compound as a ligand for potential applications in catalysis and magnetism. Finally, the use of this compound as a reagent for the determination of metal ions in environmental and biological samples is an area of interest for analytical chemists.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its synthesis method is complex, and its mechanism of action is not fully understood. This compound has been shown to have both biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis. While this compound has potential as a new anticancer agent, its use in clinical trials is limited due to its toxicity and lack of selectivity for cancer cells. Future research directions include the development of more selective and less toxic analogs of this compound, the synthesis of metal complexes using this compound as a ligand, and the use of this compound as a reagent for the determination of metal ions in environmental and biological samples.

Synthesis Methods

4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline can be synthesized through a multi-step process involving the reaction of 4-ethyl-5-mercapto-1,2,4-triazole with 2-bromoacetyl pyrrolidine, followed by the reaction with 4-chloroaniline. The final product is obtained after purification through column chromatography and recrystallization.

properties

IUPAC Name

2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-2-21-15(12-5-7-13(17)8-6-12)18-19-16(21)23-11-14(22)20-9-3-4-10-20/h5-8H,2-4,9-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANPMQZRAIYIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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